Thermodynamic Stability: Gas-Phase Enthalpy of Formation Among Monoiodophenol Isomers
2-Iodophenol exhibits a significantly more negative standard molar enthalpy of formation in the gaseous phase compared to its 3- and 4-iodo isomers, indicating greater thermodynamic stability [1].
| Evidence Dimension | Standard Molar Enthalpy of Formation (ΔfH°m, gas) |
|---|---|
| Target Compound Data | -15.3 ± 2.0 kJ·mol⁻¹ |
| Comparator Or Baseline | 3-Iodophenol: -7.2 ± 2.1 kJ·mol⁻¹; 4-Iodophenol: -14.3 ± 2.3 kJ·mol⁻¹ |
| Quantified Difference | 2.1 kJ·mol⁻¹ more stable than 4-iodophenol; 8.1 kJ·mol⁻¹ more stable than 3-iodophenol |
| Conditions | T = 298.15 K, derived from rotating-bomb combustion calorimetry and high-temperature Calvet microcalorimetry |
Why This Matters
Greater thermodynamic stability can translate to improved shelf-life and more predictable reaction energetics in large-scale synthesis.
- [1] Silva, A. L. R., et al. (2011). Experimental and Computational Thermochemical Study of the Three Monoiodophenol Isomers. Journal of Chemical and Engineering Data, 56(12), 4881-4890. View Source
